Ammonium glycyrrhizate
Overview
Description
Ammonium glycyrrhizinate is a compound derived from glycyrrhizic acid, which is a major active constituent of the liquorice root (Glycyrrhiza glabra). This compound is known for its wide range of pharmacological and biological activities, including anti-inflammatory, antiviral, and hepatoprotective effects . It has been traditionally used in various medicinal systems and continues to be a significant component in modern clinical medicine.
Mechanism of Action
Target of Action
Ammonium Glycyrrhizinate (AG), derived from the root of the licorice plant, Glycyrrhiza glabra, primarily targets the liver . It has been developed as a hepatoprotective drug in cases of chronic hepatitis . AG also exhibits affinity for microsomal prostaglandin E synthase type-2 .
Mode of Action
AG interacts with its targets to exert a wide range of pharmacological and biological activities. It inhibits the activity of phospholipase A2, an enzyme critical to numerous inflammatory processes . AG also inhibits cyclooxygenase activity and the formation of prostaglandins . Furthermore, it has been found to inhibit virus replication, directly inactivate viruses, and inhibit inflammation mediated by HMGB1/TLR4 .
Biochemical Pathways
AG affects several biochemical pathways. It inhibits the translocation of NFkB into the nuclei and conjugates free radicals . Some studies have shown a glycyrrhizic-driven inhibition of CD4+ T cell proliferation via JNK, ERK, and PI3K/AKT . AG also reduces hepatic metabolism of aldosterone and suppresses 5-(beta)-reductase .
Result of Action
The molecular and cellular effects of AG’s action are diverse. It prevents cytotoxic effects and mitochondrial fragmentation in neuroblastoma cells line SH-SY5Y after high-glucose administration . AG also exhibits anti-inflammatory, antiviral, and anti-allergic effects .
Biochemical Analysis
Biochemical Properties
Ammonium Glycyrrhizinate interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit cardiac apoptosis and necrosis, exert anti-inflammatory and immune regulatory actions, and show antiviral effects .
Cellular Effects
Ammonium Glycyrrhizinate has significant effects on various types of cells and cellular processes. In neuroblastoma cells line SH-SY5Y, it was observed that Ammonium Glycyrrhizinate could prevent cytotoxic effect and mitochondrial fragmentation after high-glucose administration . It also has the ability to prevent apoptosis and mitochondrial dysfunction induced by high glucose .
Molecular Mechanism
Ammonium Glycyrrhizinate exerts its effects at the molecular level through various mechanisms. It has been found to inhibit the expression of genes related to apoptotic cell death or oxidative stress pathways, suggesting a potential protective role for Ammonium Glycyrrhizinate in oxidative stress-induced cell death .
Temporal Effects in Laboratory Settings
The effects of Ammonium Glycyrrhizinate change over time in laboratory settings. HPLC analysis of Ammonium Glycyrrhizinate listed in the monographs of the European Pharmacopoeia (EP) and United States Pharmacopoeia (USP) showed that it has a stable structure .
Dosage Effects in Animal Models
The effects of Ammonium Glycyrrhizinate vary with different dosages in animal models. A single intraperitoneal injection of Ammonium Glycyrrhizinate was able to produce anti-inflammatory effects in zymosan-induced paw edema and peritonitis .
Metabolic Pathways
Ammonium Glycyrrhizinate is involved in various metabolic pathways. It has been found to modulate gut microbiota-conjugated BAs-FXR signaling, which is crucial for maintaining metabolic homeostasis and regulating glucose and lipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ammonium glycyrrhizinate typically involves the extraction of glycyrrhizic acid from liquorice root. The glycyrrhizic acid is then dissolved in an organic solvent and subjected to reflux extraction. Ammonia or ammonium hydroxide is added to the solution, and the mixture is filtered and dried to obtain ammonium glycyrrhizinate .
Industrial Production Methods: In industrial settings, glycyrrhizinate is extracted multiple times using acidic alcohol substances. The high-purity ammonium glycyrrhizinate is obtained through crystallization and centrifugation techniques. This method ensures high product purity, excellent color, and uniform crystal formation .
Chemical Reactions Analysis
Types of Reactions: Ammonium glycyrrhizinate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes.
Major Products Formed: The major products formed from these reactions include derivatives of glycyrrhizic acid, which possess enhanced biological activities. These derivatives are often used in pharmaceutical formulations for their therapeutic benefits .
Scientific Research Applications
Ammonium glycyrrhizinate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to synthesize new compounds with potential therapeutic benefits.
Comparison with Similar Compounds
Ammonium glycyrrhizinate is unique compared to other similar compounds due to its broad spectrum of biological activities and low toxicity. Similar compounds include:
Monoammonium glycyrrhizinate: Another derivative of glycyrrhizic acid with similar pharmacological properties.
Glycyrrhizic acid: The parent compound from which ammonium glycyrrhizinate is derived, known for its anti-inflammatory and antiviral effects.
Glycyrrhetinic acid: A metabolite of glycyrrhizic acid with potent anti-inflammatory properties.
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O16.H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRKKHJEINIICQ-OOFFSTKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H65NO16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68083-53-4 | |
Record name | α-D-Glucopyranosiduronic acid, (3β,20β)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-β-D-glucopyranuronosyl-, ammonium salt (1:3) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68083-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
840.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53956-04-0 | |
Record name | Ammonium glycyrrhizinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53956-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ammonium glycyrrhizate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053956040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-, ammonium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ammonium glycyrrhizate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.516 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMMONIUM GLYCYRRHIZATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VRD35U26C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ammonium glycyrrhizinate exhibits anti-inflammatory activity through multiple mechanisms. It can reduce the levels of pro-inflammatory markers like matrix metalloproteinases and lipid peroxidation products in tissues such as bone and mucoperiosteum. [] It has also been shown to protect liver tissue from damage induced by carbon tetrachloride. []
A: Yes, studies in mice indicate that ammonium glycyrrhizinate influences the immune system by affecting the activity of immunoregulatory mediators like prostaglandin E2, F2α, cAMP, and cGMP. [] Further research is needed to fully elucidate the specific mechanisms and whether these effects are prostaglandin-dependent.
A: Research suggests that ammonium glycyrrhizinate might offer protection against high glucose-induced cellular damage. In a study using the SH-SY5Y neuroblastoma cell line, ammonium glycyrrhizinate was found to prevent cytotoxic effects and mitochondrial fragmentation caused by high glucose exposure. []
ANone: The molecular formula of ammonium glycyrrhizinate is C42H61O16NH4, and its molecular weight is 839.96 g/mol.
A: Techniques like high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize and differentiate the principal components and related substances in ammonium glycyrrhizinate. [, , ]
A: While ammonium glycyrrhizinate generally exhibits good stability, specific formulation strategies can be employed to further enhance its stability and bioavailability. []
A: Researchers are exploring innovative drug delivery systems, such as unsaturated fatty acid vesicles, to improve the topical delivery and enhance the antioxidant activity of ammonium glycyrrhizinate. []
A: Studies in rats indicate that after oral administration, ammonium glycyrrhizinate is primarily distributed to the blood and liver. [, ]
A: Yes, the formulation of ammonium glycyrrhizinate can significantly impact its pharmacokinetic properties. For instance, incorporating ammonium glycyrrhizinate into a multiple emulsion formulation resulted in a slower release profile compared to a simple aqueous solution. []
A: Ammonium glycyrrhizinate has been investigated for its therapeutic potential in various conditions, including chronic hepatitis, dermatitis, eczema, and nephrotic syndrome. [, , , , ]
A: Yes, researchers utilize various animal models, including rats and mice, to investigate the pharmacological effects of ammonium glycyrrhizinate. These models help assess its efficacy in conditions like cardiomyopathy and arthritis. [, ]
A: While generally considered safe for short-term use, long-term or high-dose administration of ammonium glycyrrhizinate, similar to its parent compound glycyrrhizic acid, may lead to adverse effects like hypertension, hypokalemia, and water retention. [] Further research is necessary to fully establish its long-term safety profile.
A: Stringent quality control measures are employed throughout the manufacturing process of ammonium glycyrrhizinate. These include utilizing high-purity raw materials and implementing robust analytical techniques, such as HPLC, to ensure the consistency, safety, and efficacy of the final product. [, , ]
A: Accurately quantifying ammonium glycyrrhizinate and its related substances, particularly its isomers (18α-Gly and 18β-Gly), can be challenging. Researchers have developed improved HPLC methods to address this, enabling better separation and quantification of these components. [, ]
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